3,6-Dodecadiyn-1-ol
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Overview
Description
3,6-Dodecadiyn-1-ol is an organic compound belonging to the class of fatty alcohols. It consists of a twelve-carbon chain with two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 1st position. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadiyn-1-ol typically involves multi-step reactions starting from readily available materials. One common method includes the use of alkyne coupling reactions, where the triple bonds are introduced through the coupling of appropriate alkyne precursors. The hydroxyl group can be introduced through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
3,6-Dodecadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Scientific Research Applications
3,6-Dodecadiyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dodecadiyn-1-ol involves its interaction with molecular targets through its hydroxyl group and triple bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
3,6-Dodecadiyn-1-ol can be compared with other similar compounds such as:
3,6-Dodecadien-1-ol: Similar structure but with double bonds instead of triple bonds.
1-Dodecanol: A saturated fatty alcohol with no triple or double bonds.
3,6-Dodecadien-1-ol: Another isomer with different positions of double bonds.
The uniqueness of this compound lies in its triple bonds, which impart distinct chemical reactivity and properties compared to its analogs .
Properties
CAS No. |
65090-68-8 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dodeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8,11-12H2,1H3 |
InChI Key |
ZPRFQUBWBYXKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCO |
Origin of Product |
United States |
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